2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a chloromethyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride typically involves the chloromethylation of 1H-imidazole-4-carboxylic acid. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst like hydrochloric acid. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Condensation Reactions: The carboxylic acid group can engage in condensation reactions to form amides, esters, and other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Condensation: Condensation reactions often require dehydrating agents like dicyclohexylcarbodiimide (DCC) or coupling reagents like N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Scientific Research Applications
2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting microbial infections and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-carboxylic acid: Lacks the chloromethyl group, resulting in different reactivity and applications.
2-Methyl-1H-imidazole-4-carboxylic acid: Contains a methyl group instead of a chloromethyl group, leading to variations in chemical behavior and biological activity.
2-(Bromomethyl)-1H-imidazole-4-carboxylic acid:
Uniqueness
2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-(chloromethyl)-1H-imidazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2.ClH/c6-1-4-7-2-3(8-4)5(9)10;/h2H,1H2,(H,7,8)(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGPJQREOGKYPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CCl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.